molecular formula C7H10F3NO B6280621 5-(trifluoromethyl)azepan-2-one CAS No. 75092-02-3

5-(trifluoromethyl)azepan-2-one

Cat. No.: B6280621
CAS No.: 75092-02-3
M. Wt: 181.2
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Description

5-(Trifluoromethyl)azepan-2-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the azepan-2-one ring structure. This compound is part of the azepanone family, which consists of seven-membered lactams. The trifluoromethyl group significantly influences the chemical and physical properties of the compound, making it a valuable substance in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azepan-2-one as the core structure.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base, such as triethylamine, to neutralize the by-products. The temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions to maximize yield and minimize side reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the trifluoromethyl group into a trifluoromethylamine group.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Trifluoromethylamines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

5-(Trifluoromethyl)azepan-2-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.

  • Industry: The compound is utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)azepan-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Azepan-2-one: The parent compound without the trifluoromethyl group.

  • Trifluoromethylpyridine: A related compound with a pyridine ring instead of an azepanone ring.

  • Trifluoromethylbenzene: A compound with a benzene ring substituted with a trifluoromethyl group.

Uniqueness: 5-(Trifluoromethyl)azepan-2-one is unique due to its seven-membered ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This combination makes it particularly useful in specific applications where stability and reactivity are critical.

Properties

CAS No.

75092-02-3

Molecular Formula

C7H10F3NO

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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